molecular formula C39H78O2 B14655784 Docosyl heptadecanoate CAS No. 42218-25-7

Docosyl heptadecanoate

Cat. No.: B14655784
CAS No.: 42218-25-7
M. Wt: 579.0 g/mol
InChI Key: FSOWIQTZALIXKC-UHFFFAOYSA-N
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Description

Docosyl heptadecanoate, also known as heptadecanoic acid docosyl ester, is a chemical compound with the molecular formula C39H78O2. It is an ester formed from the reaction of docosanol (a 22-carbon aliphatic alcohol) and heptadecanoic acid (a 17-carbon saturated fatty acid). This compound is characterized by its long carbon chain and ester functional group, making it a significant molecule in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Docosyl heptadecanoate can be synthesized through esterification, where docosanol reacts with heptadecanoic acid in the presence of an acid catalyst. The reaction typically involves heating the mixture to facilitate the formation of the ester bond. The general reaction is as follows:

Docosanol+Heptadecanoic AcidDocosyl Heptadecanoate+Water\text{Docosanol} + \text{Heptadecanoic Acid} \rightarrow \text{this compound} + \text{Water} Docosanol+Heptadecanoic Acid→Docosyl Heptadecanoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes. These processes are optimized for high yield and purity, often using advanced techniques such as distillation to remove water and other by-products. The use of catalysts and controlled reaction conditions ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

Docosyl heptadecanoate primarily undergoes hydrolysis, oxidation, and reduction reactions.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into docosanol and heptadecanoic acid.

    Oxidation: The ester group can be oxidized under specific conditions to form corresponding acids and alcohols.

    Reduction: Reduction reactions can convert the ester group into alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

    Hydrolysis: Docosanol and heptadecanoic acid.

    Oxidation: Corresponding acids and alcohols.

    Reduction: Alcohols.

Scientific Research Applications

Docosyl heptadecanoate has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of docosyl heptadecanoate involves its interaction with lipid membranes. As an ester, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where it can enhance the absorption and stability of active pharmaceutical ingredients.

Comparison with Similar Compounds

Similar Compounds

    Heptadecanoic Acid: A saturated fatty acid with similar chain length but lacks the ester functional group.

    Docosanol: A long-chain aliphatic alcohol used in antiviral treatments.

    Stearic Acid: Another long-chain fatty acid with similar properties but different chain length.

Uniqueness

Docosyl heptadecanoate is unique due to its combination of a long aliphatic chain and an ester functional group. This combination imparts specific physical and chemical properties, such as enhanced hydrophobicity and stability, making it suitable for various applications in research and industry .

Properties

CAS No.

42218-25-7

Molecular Formula

C39H78O2

Molecular Weight

579.0 g/mol

IUPAC Name

docosyl heptadecanoate

InChI

InChI=1S/C39H78O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-24-26-28-30-32-34-36-38-41-39(40)37-35-33-31-29-27-25-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3

InChI Key

FSOWIQTZALIXKC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCC

Origin of Product

United States

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